Home > Products > Screening Compounds P54542 > Erythromycin C-13
Erythromycin C-13 - 215031-94-0

Erythromycin C-13

Catalog Number: EVT-10886498
CAS Number: 215031-94-0
Molecular Formula: C37H67NO13
Molecular Weight: 735.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin A is an erythromycin that consists of erythronolide A having 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is an erythromycin and a cyclic ketone. It is functionally related to an erythronolide A. It is a conjugate base of an erythromycin A(1+).
Erythromycin is a bacteriostatic antibiotic drug produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics which consists of [Azithromycin], [Clarithromycin], [Spiramycin] and others. It was originally discovered in 1952. Erythromycin is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria. It is available for administration in various forms, including intravenous, topical, and eye drop preparations.
Erythromycin is a Macrolide and Macrolide Antimicrobial. The physiologic effect of erythromycin is by means of Decreased Sebaceous Gland Activity.
Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.
Erythromycin is a natural product found in Bacillus subtilis, Streptomyces albidoflavus, and other organisms with data available.
Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.
Erythromycin is a macrolide antibiotic produced by Streptomyces erythreus. It inhibits bacterial protein synthesis by binding to bacterial 50S ribosomal subunits; binding inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins. Erythromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration.
A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
See also: Erythromycin Ethylsuccinate (active moiety of); Erythromycin Stearate (has salt form); Erythromycin Estolate (has salt form) ... View More ...
Source

Erythromycin C-13 is synthesized from erythromycin through various chemical processes that incorporate carbon-13 isotopes into the molecular structure. The original erythromycin is obtained from fermentation processes involving specific strains of bacteria, which produce the antibiotic naturally. The isotopic labeling can be achieved through biosynthetic pathways or chemical modifications that selectively introduce carbon-13 into the compound.

Classification

Erythromycin C-13 falls under the classification of macrolide antibiotics, which are characterized by their large lactone ring structure. It is categorized specifically as a 13C-labeled derivative of erythromycin, making it a valuable tool in pharmacological and toxicological research.

Synthesis Analysis

Methods

The synthesis of erythromycin C-13 can be accomplished through several methods, including:

  1. Biosynthetic Labeling: Utilizing genetically engineered strains of Saccharopolyspora erythraea that can incorporate carbon-13 during the fermentation process.
  2. Chemical Synthesis: Employing chemical reactions that modify existing erythromycin to introduce carbon-13 at specific positions within the molecule.

Technical Details

One common method involves high-performance liquid chromatography (HPLC) followed by cation exchange chromatography to purify erythromycin C-13 from other derivatives. The chromatographic conditions typically include:

  • Column Type: Sinochrom 300A ODS-AP 10um
  • Mobile Phase: A mixture of potassium hydrogen phosphate buffer and acetonitrile
  • Flow Rate: 70–80 mL/min
  • Detection Wavelength: 210 nm

This method ensures high purity and yield of erythromycin C-13, suitable for analytical applications .

Molecular Structure Analysis

Structure

Erythromycin C-13 retains the core structure of erythromycin but includes carbon-13 isotopes at specific positions. The general formula for erythromycin is C37H67N1O13C_{37}H_{67}N_{1}O_{13}, and for its carbon-13 labeled variant, it can be represented as C37H6713N1O13C_{37}H_{67}^{13}N_{1}O_{13}.

Data

Chemical Reactions Analysis

Reactions

Erythromycin C-13 participates in various chemical reactions typical for macrolides, including:

  1. Acylation Reactions: Modifying functional groups to enhance antibacterial activity or alter pharmacokinetics.
  2. Hydrolysis: Reaction with water leading to breakdown products that can be analyzed to study metabolic pathways.

Technical Details

The reactions are often monitored using HPLC coupled with mass spectrometry to determine the fate of the compound in biological systems and to quantify metabolites formed during these processes .

Mechanism of Action

Process

Erythromycin C-13 functions similarly to other macrolides by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The presence of carbon-13 aids in tracing the compound's distribution and metabolism within biological systems.

Data

Studies have shown that erythromycin and its derivatives exhibit bacteriostatic activity against a wide range of Gram-positive bacteria and some Gram-negative organisms by interfering with peptide chain elongation during translation .

Physical and Chemical Properties Analysis

Physical Properties

Erythromycin C-13 appears as a white to off-white powder with a melting point ranging from 130°C to 140°C. It is soluble in methanol and slightly soluble in water.

Chemical Properties

The compound exhibits stability under acidic conditions but can degrade in alkaline environments. Its pH-dependent solubility affects its bioavailability and therapeutic efficacy.

Relevant Data or Analyses

Thermal analysis techniques such as thermogravimetric analysis have been employed to study the stability profile of erythromycin C-13 under various conditions, providing insights into its shelf life and storage requirements .

Applications

Scientific Uses

Erythromycin C-13 is primarily utilized in:

  1. Pharmacokinetic Studies: To investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
  2. Metabolic Research: Understanding drug interactions and metabolic pathways using stable isotope labeling techniques.
  3. Analytical Chemistry: As an internal standard for quantifying erythromycin residues in biological samples through advanced chromatographic techniques .
Biosynthetic Engineering and Precursor-Directed Modifications

Biosynthetic Pathway Engineering in Saccharopolyspora erythraea

Saccharopolyspora erythraea harbors a ~55 kb erythromycin biosynthetic gene cluster (ery cluster) encoding three large polyketide synthase (PKS) proteins (EryAI, EryAII, EryAIII) and numerous tailoring enzymes. This cluster orchestrates the formation of 6-deoxyerythronolide B (6-dEB), the macrocyclic precursor to erythromycins. The PKS machinery utilizes one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units in a modular, assembly-line fashion. Post-PKS modifications include hydroxylations (C-6 by EryF, C-12 by EryK), glycosylations (L-mycarose by EryBV, D-desosamine by EryCIII), and methylation (3′-OH of mycarose by EryG) to yield erythromycin A [1] [6] [10].

Genomic analyses of high-yielding industrial strains (e.g., strain E3) reveal significant upregulation of ery cluster genes and feeder pathways compared to wild-type Saccharopolyspora erythraea NRRL23338. Key metabolic enhancements include:

  • Precursor supply: Amplified methylmalonyl-CoA mutase/epimerase activity and propionyl-CoA carboxylase for extender unit synthesis.
  • Regulatory modifications: Mutations in global regulators (e.g., bldD paralogs) derepress ery cluster expression.
  • Gene duplication: Increased copy numbers of eryBI (thioesterase) and eryC (desosamine biosynthesis) genes [9] [10].

Table 1: Key Enzymes in Erythromycin Biosynthesis Relevant to C-13 Engineering

GeneProtein FunctionRole in C-13 Modification
eryAIDEBS Module 1 (Loading + Extensions 1-2)Incorporates starter unit (defines C-13)
eryAIIIDEBS Module 6 (Final extension + cyclization)Releases 6-dEB aglycone
eryKCytochrome P450 hydroxylase (C-12)Modifies C-12 near C-13 side chain
eryFCytochrome P450 hydroxylase (C-6)Alters macrolide conformation near C-13

Precursor-Directed Biosynthesis of C-13 Alkynyl/Alkenyl Derivatives

Precursor-directed biosynthesis exploits the substrate flexibility of DEBS Module 1 to incorporate synthetic diketide analogs bearing structural variations at C-13. Engineered Saccharopolyspora erythraea strains (e.g., A346) with attenuated native propionyl-CoA utilization are fed synthetic N-acetylcysteamine (SNAC) diketides. These mimics replace the natural (2S,3R)-2-methyl-3-hydroxypentanoyl-ACP intermediate, enabling incorporation of non-natural side chains into 6-dEB derivatives [5] [7].

Notable findings include:

  • Alkynyl precursors: Diketide SNAC 2i (5-hexynoyl) yields 13-ethyl-13-propargyl-6-dEB, which is efficiently glycosylated to alkynyl-erythromycin D. This derivative exhibits MIC values against Bacillus subtilis comparable to erythromycin A (0.25 µg/mL) due to optimal ribosomal binding pocket accommodation [5].
  • Chain length dependence: C8 side chains (e.g., 2i) show superior bioactivity over C7 or C9 analogs. Terminal alkynes enhance potency vs. alkenes or alkanes, suggesting electronic interactions with 23S rRNA nucleotides (e.g., A2058) [5].
  • Steric tolerance: Linear substituents (ethyl, propargyl) are better tolerated than branched or aromatic groups (e.g., benzyl-diketide 2d yields inactive macrolides) [5].

Table 2: Bioactivity of C-13 Erythromycin Analogs from Precursor Feeding

Precursor SNAC DiketideC-13 SubstituentRelative Bioactivity*Key Observation
2a (natural)Ethyl1.0Baseline activity
2i5-Hexynyl (propargyl)1.05Optimal length/unsaturation
2j4-Pentenyl (alkenyl)0.3Reduced activity vs. alkyne
2nButyl0.2Inadequate chain length
2dBenzyl0.0Steric clash in binding pocket

*Normalized to erythromycin D bioactivity in B. subtilis inhibition assays [5].

1.3. Escherichia coli as a Heterologous Host for C-13 Analog Production

Escherichia coli enables rapid, scalable production of C-13 analogs via reconstitution of the erythromycin pathway. This requires coordinated expression of:

  • Heterologous PKS: DEBS genes (eryAI-III) with engineered loading module for diketide uptake.
  • Tailoring pathway: Glycosylation (eryB/eryC clusters), hydroxylation (eryK, eryF), and methylation (eryG) genes.
  • Precursor pathways: Propionyl-CoA synthesis (e.g., prpE, pccAB) and methylmalonyl-CoA supply (e.g., matB for methylmalonate conversion) [3] [4] [8].

Critical engineering milestones:

  • Metabolic support: Strain BAP1 (or evolved HYL3) expresses propionyl-CoA synthetase (PrpE) and Streptomyces coelicolor propionyl-CoA carboxylase (PccAB) to convert exogenous propionate to (2S)-methylmalonyl-CoA. Alternative routes via citramalate or threonine degradation enhance precursor flux [8].
  • Chaperone co-expression: Plasmid pHL80* encodes GroEL/GroES to assist DEBS folding, improving 6-dEB titers 3-fold (to >100 mg/L) [2] [5].
  • Glycosylation optimization: Co-expression of meg cluster glycosyltransferases from Micromonospora megalomicea (compatible with C-13 modified aglycones) enables erythromycin C analog production at ~12% total polyketides [3].

Table 3: Host Engineering for C-13 Analog Production in Escherichia coli

ComponentGenes/PlasmidsFunctionTiter Impact
DEBS expressionpBP130 (DEBS2+3), pBP175#8 (DEBS module 2)6-dEB aglycone synthesisBaseline production
GlycosylationpHL74 (desosamine), pHL80* (mycarose)Sugar attachment to C-3/C-5Enables bioactive macrolides
Precursor supplyprpE (propionate → propionyl-CoA)Starter unit for C-13 position1.5–2.0× increase
ChaperonespGro7 (GroEL/ES)DEBS folding and stability3.0× increase
Evolved hostHYL3 (mutant of BAP1)Enhanced polyketide flux3.5× increase vs. parent

Colony Bioassay Systems for High-Throughput Screening of C-13 Variants

High-throughput bioassays enable rapid screening of C-13 analog libraries. Key methodologies include:

  • Agar diffusion assay: Escherichia coli HYL3/pBP130/pBP175#8/pHL74/pHL80* colonies are grown on cellophane-overlaid agar containing test diketides. After 60–68 hours, cells are transferred, and the agar is overlaid with Bacillus subtilis-seeded soft agar. Bioactive macrolides produce growth inhibition halos within 24 hours [5].
  • Liquid microtiter assay: Filter-sterilized culture supernatants from diketide-fed strains are serially diluted in Bacillus subtilis cultures. Antibiotic activity is quantified via optical density (OD490) after 20 hours, providing semiquantitative potency data [5].

Advantages of these systems:

  • Sensitivity: Detects nanogram quantities of erythromycin analogs due to Bacillus subtilis susceptibility.
  • Throughput: >1,000 colonies/day screened for structure-activity relationships (SAR).
  • Functional insight: Halos correlate with ribosomal binding affinity, directly linking C-13 modifications to bioactivity [2] [5].
  • Evolutionary screening: Identifies host mutants (e.g., HYL3) with enhanced diketide processing via iterative selection of colonies with largest halos [5].

Notable SAR insights from bioassays:

  • Alkyne length optimization: 5-Hexynyl (C8) diketide 2i yields analogs with 5% higher bioactivity than natural erythromycin D, while C7 or C9 chains reduce activity by >70%.
  • Hydroxylation tolerance: EryK (C-12 hydroxylase) and EryF (C-6 hydroxylase) efficiently process C-13 alkynyl-6-dEB, confirming enzyme flexibility [5] [7].

Properties

CAS Number

215031-94-0

Product Name

Erythromycin C-13

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[di((113C)methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

735.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1,12+1

InChI Key

ULGZDMOVFRHVEP-AXHSKANISA-N

Solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N([13CH3])[13CH3])O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.